Yp537

Estrogen Receptor Dimerization Gel Mobility Shift Assay DNA Binding

Yp537 is a 12-amino acid phosphotyrosyl peptide (CAS 166664-90-0) that selectively inhibits human estrogen receptor (hER) dimerization by targeting the SH2-like phosphotyrosyl coupling interface, a mechanism entirely distinct from conventional ligand-binding domain antagonists such as tamoxifen or fulvestrant. Unlike ICI 182,780, which can induce ER dimerization, Yp537 directly dissociates hER dimers into monomers, making it an essential tool for differentiating dimerization-dependent vs. monomeric ER signaling in neuroprotection, oncology, and endocrinology research. Procure Yp537 for unambiguous mechanistic dissection of ER pathways where ligand-binding antagonists produce confounding results.

Molecular Formula C64H104N13O22PS
Molecular Weight 1470.6 g/mol
Cat. No. B15541224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYp537
Molecular FormulaC64H104N13O22PS
Molecular Weight1470.6 g/mol
Structural Identifiers
InChIInChI=1S/C64H104N13O22PS/c1-30(2)22-40(54(84)67-39(64(94)95)19-20-49(79)80)69-55(85)41(23-31(3)4)70-56(86)42(24-32(5)6)71-59(89)46(28-50(81)82)73-58(88)44(26-36-15-17-37(18-16-36)99-100(96,97)98)72-57(87)43(25-33(7)8)74-61(91)47-14-13-21-77(47)63(93)52(35(11)12)76-62(92)51(34(9)10)75-60(90)45(27-48(66)78)68-53(83)38(65)29-101/h15-18,30-35,38-47,51-52,101H,13-14,19-29,65H2,1-12H3,(H2,66,78)(H,67,84)(H,68,83)(H,69,85)(H,70,86)(H,71,89)(H,72,87)(H,73,88)(H,74,91)(H,75,90)(H,76,92)(H,79,80)(H,81,82)(H,94,95)(H2,96,97,98)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,51-,52-/m0/s1
InChIKeyNIBQNOUHTFWWCZ-UUPYPVMGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yp537: A Phosphotyrosyl Peptide Inhibitor of Estrogen Receptor Dimerization for Research Use


Yp537 is a 12-amino acid phosphotyrosyl peptide that functions as a selective inhibitor of human estrogen receptor (hER) dimerization [1]. Its sequence is derived from the region surrounding tyrosine-537 of the hER, a constitutively phosphorylated site essential for receptor dimer formation [1]. Unlike traditional antiestrogens that compete with hormone binding, Yp537 disrupts hER dimerization through a distinct mechanism involving interference with an Src homology 2 (SH2)-like phosphotyrosyl coupling interface [1]. The compound is primarily utilized as a research tool to dissect ER signaling pathways that are dependent on receptor dimerization versus monomeric actions.

Why Yp537 Cannot Be Replaced by Common Antiestrogens in Mechanistic Studies


Substituting Yp537 with conventional antiestrogens such as tamoxifen or fulvestrant (ICI 182,780) is scientifically invalid due to fundamentally divergent mechanisms of action. While tamoxifen and ICI 182,780 primarily exert their effects through competitive binding to the ligand-binding domain of the estrogen receptor, often inducing or stabilizing dimer conformations, Yp537 operates through a ligand-independent, dimerization-blocking mechanism [1]. Critically, ICI 182,780 has been shown to induce ER dimerization and ER-dependent transcription at high concentrations, albeit up to 15,000-fold higher than estradiol, whereas Yp537 directly dissociates hER dimers into monomers [2][3]. This mechanistic divergence means that substituting Yp537 with ligand-binding domain antagonists would fundamentally alter the experimental readout, particularly in studies designed to differentiate between dimerization-dependent and dimerization-independent ER signaling.

Quantitative Evidence Supporting the Use of Yp537 Over Alternative ER Modulators


Yp537 Completely Abolishes hER-ERE Complex Formation at Defined Concentrations

Yp537 (5-50 μM; 1 hour incubation) completely abolished the formation of the hER-ERE complex in a gel mobility shift assay, demonstrating potent inhibition of receptor dimerization and subsequent DNA binding [1]. In contrast, a nonphosphorylated tyrosyl peptide (control) at identical concentrations had no effect on hER-ERE complex formation, confirming that the phosphate group on tyrosine-537 is essential for the inhibitory activity [1]. This direct comparison quantifies the specificity of Yp537's mechanism.

Estrogen Receptor Dimerization Gel Mobility Shift Assay DNA Binding

Yp537 Selectively Targets ER Dimerization Without Affecting STAT1 Signaling

Yp537 (5-50 μM; 1 hour) does not prevent the formation of the STAT1-serum-induced element complex, indicating that its inhibitory activity is specific to the hER SH2-like domain and does not broadly interfere with other SH2 domain-mediated protein interactions [1]. This selectivity profile is a key differentiator from other SH2 domain inhibitors or broad-spectrum kinase inhibitors that may affect STAT1 signaling.

Selectivity Profiling STAT1 Transcription Factor Off-Target Activity

Yp537 Does Not Block ERβ-Mediated Neuroprotection, Distinguishing Dimerization-Dependent vs. Independent ER Effects

In a cellular model of Parkinson's disease using MPP+ toxicity, Yp537 (concentration not specified) failed to block the neuroprotective effects of 17α-estradiol, whereas the pure ER antagonist ICI 182,780 completely reversed the protection [1]. This differential effect demonstrates that the neuroprotection conferred by ERβ activation is independent of receptor dimerization, a mechanistic insight that cannot be obtained using traditional antagonists that block both monomeric and dimeric signaling.

ERβ Signaling Neuroprotection Parkinson's Disease Model

Recommended Research Applications for Yp537 Based on Quantitative Evidence


Dissecting Dimerization-Dependent vs. Dimerization-Independent ER Signaling

Use Yp537 in conjunction with traditional ligand-binding domain antagonists (e.g., ICI 182,780) to differentiate cellular responses that require ER dimerization from those mediated by monomeric receptors. In a Parkinson's disease model, Yp537 failed to block ERβ-mediated neuroprotection, indicating that this pathway is dimerization-independent, whereas ICI 182,780 blocked it entirely [1]. This application is directly supported by evidence from Section 3, Evidence Item 3.

Validating SH2-Like Domain Inhibitors in ER Signaling Studies

Employ Yp537 as a positive control or reference compound when developing or characterizing novel inhibitors that target the SH2-like phosphotyrosyl coupling mechanism. The compound's complete inhibition of hER-ERE complex formation at 5-50 μM provides a clear benchmark for assessing the potency and efficacy of new chemical entities designed to disrupt this specific protein-protein interaction [1]. This application is directly supported by evidence from Section 3, Evidence Item 1.

Investigating ERβ-Specific Neuroprotective Pathways

Incorporate Yp537 into experimental protocols designed to study the neuroprotective roles of estrogen receptor beta (ERβ) in models of neurodegeneration. The finding that Yp537 does not reverse 17α-estradiol's protective effects against MPP+ toxicity highlights its utility in isolating ERβ-mediated, dimerization-independent signaling cascades, a key area of research in Parkinson's disease [1]. This application is directly supported by evidence from Section 3, Evidence Item 3.

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